molecular formula C20H19Cl2N5O2S B12451500 N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide

N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide

Cat. No.: B12451500
M. Wt: 464.4 g/mol
InChI Key: MJUGUPJNLXRWOW-UHFFFAOYSA-N
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Description

N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a triazole ring, a dichlorophenyl group, and a benzamide moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Dichlorophenyl Group: This step involves the reaction of the triazole intermediate with 2,4-dichlorophenyl isocyanate.

    Introduction of the Benzamide Moiety: The final step involves the coupling of the intermediate with 2-methylbenzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of new functional groups on the dichlorophenyl ring.

Scientific Research Applications

N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring and dichlorophenyl group play crucial roles in binding to the target sites, while the benzamide moiety enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide
  • N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzamide moiety (e.g., chlorine or fluorine instead of methyl).
  • Unique Features: N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H19Cl2N5O2S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[[5-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methylbenzamide

InChI

InChI=1S/C20H19Cl2N5O2S/c1-12-5-3-4-6-14(12)19(29)23-10-17-25-26-20(27(17)2)30-11-18(28)24-16-8-7-13(21)9-15(16)22/h3-9H,10-11H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

MJUGUPJNLXRWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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